molecular formula C11H13N3O4 B116413 5-Ethynyl-2'-deoxycytidine CAS No. 69075-47-4

5-Ethynyl-2'-deoxycytidine

Cat. No. B116413
CAS RN: 69075-47-4
M. Wt: 251.24 g/mol
InChI Key: HMJSYXIPNSASJY-DJLDLDEBSA-N
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Description

5-Ethynyl-2’-deoxycytidine (EdC) is a relatively non-toxic 2’-deoxycytidine analog used for metabolic labeling of newly synthesized DNA in vivo . It’s most commonly used when the use of thymidine analogs is undesirable .


Synthesis Analysis

EdC is used as a replacement for BrdU (5-Bromo-2’-deoxyuridine) to measure de novo DNA synthesis during the S-phase of the cell cycle . It incorporates into replicating DNA instead of its natural analog thymidine .


Molecular Structure Analysis

The empirical formula of EdC is C11H13N3O4 . The molecular weight is 251.24 g/mol . The SMILES string is NC1=NC(=O)N(C=C1C#C)[C@H]2CC@HC@@HO2 .


Chemical Reactions Analysis

EdC is an inhibitor of thymidylate synthetase, selectively reducing DNA incorporation of [1’,2’- 3 H]deoxyuridine over [CH 3 - 3 H]deoxythymidine in PRK cells .


Physical And Chemical Properties Analysis

EdC is a solid, off-white compound . It is soluble in DMSO . The spectroscopic properties are λ max 291 nm, ε 8.5 L mmol -1 cm -1 (Tris-HCl pH 7.5) .

Scientific Research Applications

1. Intracellular Detection in Genomic DNA

5-Ethynyl-2'-deoxycytidine (EdC) is utilized in studying DNA replication, repair, and cytosine demethylation. It is incorporated into DNA and visualized using a click reaction with a fluorescent azide. This makes EdC a specific and reliable reporter for DNA replication in vivo (Guan, van der Heijden, Bortvin, & Greenberg, 2011).

2. Cellular Replication Marker

EdC serves as a marker of cellular replicational activity. Its cytotoxicity is comparatively lower than similar compounds, making it a useful tool for DNA analysis in various human cell lines (Ligasová et al., 2016).

3. Investigation of Conformational Properties

EdC has been studied for its conformational properties, especially in relation to antiviral and antimetabolic activities. Its similarity to parent nucleoside 2′-deoxycytidine is crucial for understanding its biological activity (Saran, 1988).

4. DNA Labeling and Proliferating Cells Detection

EdC is effective in labeling newly synthesized DNA in cells, identifying cell proliferation. It offers a sensitive method without requiring DNA denaturation, making it suitable for long-term detection of proliferating cells (Qu et al., 2011).

5. Antiviral and Antimetabolic Properties

EdC exhibits antiviral properties, particularly as a selective inhibitor of herpes simplex virus (HSV), and demonstrates antimetabolic characteristics. This positions it as an important compound in antiviral research (De Clercq et al., 1982).

Safety And Hazards

EdC should be handled in a well-ventilated place. Avoid contact with skin and eyes, ingestion, and inhalation. Avoid dust formation. In case of contact, wash off with soap and plenty of water .

properties

IUPAC Name

4-amino-5-ethynyl-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O4/c1-2-6-4-14(11(17)13-10(6)12)9-3-7(16)8(5-15)18-9/h1,4,7-9,15-16H,3,5H2,(H2,12,13,17)/t7-,8+,9+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMJSYXIPNSASJY-DJLDLDEBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CN(C(=O)N=C1N)C2CC(C(O2)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C#CC1=CN(C(=O)N=C1N)[C@H]2C[C@@H]([C@H](O2)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10567311
Record name 2'-Deoxy-5-ethynylcytidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10567311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Ethynyl-2'-deoxycytidine

CAS RN

69075-47-4
Record name 2'-Deoxy-5-ethynylcytidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10567311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
203
Citations
S Manska, R Octaviano, CC Rossetto - Journal of Biological Chemistry, 2020 - ASBMB
… the most common nucleoside analogues used for pulse-labeling of DNA in cells are the deoxypyrimidine analogues 5-ethynyl-2′-deoxyuridine (EdU) and 5-ethynyl-2′-deoxycytidine (…
Number of citations: 14 www.jbc.org
D Qu, G Wang, Z Wang, L Zhou, W Chi, S Cong… - Analytical …, 2011 - Elsevier
… Therefore, here we report a novel deoxycytidine analog, 5-ethynyl-2′-deoxycytidine (EdC), that can be used to detect DNA synthesis in vitro and in vivo at a similar sensitivity level …
Number of citations: 107 www.sciencedirect.com
L Guan, GW van der Heijden, A Bortvin… - …, 2011 - Wiley Online Library
… In this study we synthesized 5-ethynyl-2′-deoxycytidine (EdC) and 5-ethynyl-2′-deoxycytidine triphosphate (EdCTP). These new reagents can be used as reporters of DNA synthesis, …
A Ligasová, R Liboska, D Friedecký… - Open …, 2016 - royalsocietypublishing.org
5-Ethynyl-2′-deoxyuridine (EdU) and 5-ethynyl-2′-deoxycytidine (EdC) are mainly used as markers of cellular replicational activity. Although EdU is employed as a replicational …
Number of citations: 22 royalsocietypublishing.org
F Seela, H Mei, H Xiong, S Budow… - … Section C: Crystal …, 2012 - scripts.iucr.org
… A phenyl click derivative of 5-ethynyl-2'-deoxycytidine was introduced chemically into … -crystal X-ray analysis of 5-ethynyl-2'-deoxycytidine, (I), and the results are reported herein. …
Number of citations: 3 scripts.iucr.org
L Wang, X Cao, Y Yang, C Kose… - Proceedings of the …, 2022 - National Acad Sciences
Nucleotide excision repair is the principal mechanism for removing bulky DNA adducts from the mammalian genome, including those induced by environmental carcinogens such as …
Number of citations: 4 www.pnas.org
J Balzarini, E De Clercq, D Ayusawa… - Methods and findings in …, 1985 - europepmc.org
Various 5-substituted 2'-deoxyuridine (dUrd), 2'-deoxycytidine (dCyd), 1-beta-D-arabinofuranosyluracil (araU) and 1-beta-D-arabinofuranosylcytosine (araC) analogues have been …
Number of citations: 25 europepmc.org
SB Buck, J Bradford, KR Gee, BJ Agnew, ST Clarke… - …, 2008 - Future Science
The 5-bromo-2′-deoxyuridine (BrdU) labeling of cells followed by antibody staining has been the standard method for direct measurement of cells in the S-phase. Described is an …
Number of citations: 330 www.future-science.com
H Macíčková‐Cahová, R Pohl, M Hocek - ChemBioChem, 2011 - Wiley Online Library
A series of six pyrimidine‐modified dNTPs—5‐ethynyl‐, 5‐phenyl‐, and 5‐(3‐nitrophenyl)deoxycitidine and ‐deoxyuridine triphosphates—were prepared and incorporated by primer …
R Liboska, A Ligasová, D Strunin, I Rosenberg… - PloS one, 2012 - journals.plos.org
5-Bromo-2′-deoxyuridine (BrdU) and 2′-deoxy-5-ethynyluridine (EdU) are widely used as markers of replicated DNA. While BrdU is detected using antibodies, the click reaction …
Number of citations: 73 journals.plos.org

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